

Unveiling N-Methylhexylamine: A Journey Through Its Chemical Origins and Synthetic Pathways

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Compound of Interest

Compound Name: *N-Methylhexylamine*

Cat. No.: *B1294838*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhexylamine, a secondary aliphatic amine with the chemical formula $C_7H_{17}N$, has garnered interest within various chemical and pharmaceutical research sectors. This technical guide provides a comprehensive overview of the discovery and history of **N-Methylhexylamine**, detailing its physicochemical properties, plausible historical synthetic routes, and modern preparative methods. While a definitive singular "discovery" event remains elusive in early literature, this document pieces together the historical context of its likely first synthesis through established named reactions for secondary amine formation. The guide further presents detailed experimental protocols for these classical methods, quantitative data in structured tables, and visualizations of synthetic workflows to serve as a valuable resource for researchers.

Introduction

N-Methylhexylamine, also known as N-methylhexan-1-amine, is a simple yet significant molecule in the landscape of organic chemistry. Its structure, featuring a hexyl carbon chain attached to a secondary amine, imparts specific properties that make it a useful building block in organic synthesis and a subject of interest in medicinal chemistry. Understanding the historical context of its synthesis provides valuable insights into the evolution of synthetic

methodologies for aliphatic amines. Although a precise date and individual credited with the first synthesis of **N-Methylhexylamine** are not explicitly documented in readily available historical records, its preparation would have been achievable through well-established reactions of the late 19th and early 20th centuries. The Beilstein Registry Number for **N-Methylhexylamine** is 1731685, indicating its long-standing presence in the chemical literature. [\[1\]](#)[\[2\]](#)

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key physicochemical data for **N-Methylhexylamine**.

Property	Value
Molecular Formula	C ₇ H ₁₇ N
Molecular Weight	115.22 g/mol
CAS Number	35161-70-7
Beilstein Registry Number	1731685
Boiling Point	140-142 °C
Density	0.76 g/mL at 25 °C
Refractive Index	1.416 at 20 °C

Data compiled from various chemical supplier databases.

Historical Synthesis: Plausible "Discovery" Pathways

The synthesis of secondary amines was a focal point of organic chemistry in the late 19th and early 20th centuries. While a specific publication detailing the "discovery" of **N-Methylhexylamine** is not apparent, its first preparation likely occurred through one of the following classical methods. These reactions were the cornerstone of amine synthesis during that era.

Reductive Amination of Hexanal with Methylamine (Leuckart-Wallach Reaction)

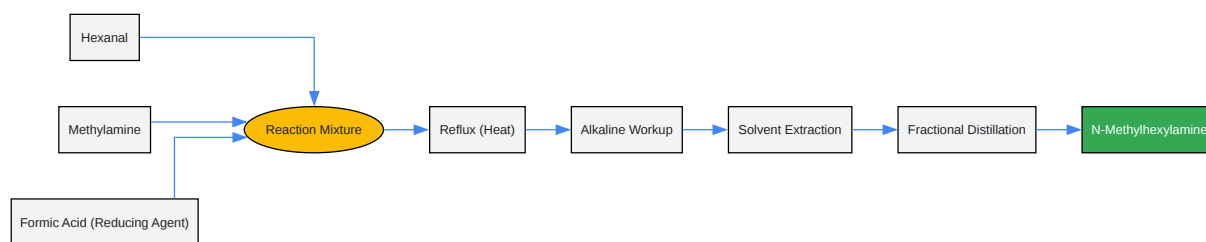
The Leuckart-Wallach reaction, discovered in the late 19th century, is a well-established method for the reductive amination of aldehydes and ketones. It is highly probable that the first synthesis of **N-Methylhexylamine** was achieved via this route.

Reaction: The reaction involves the condensation of hexanal with methylamine to form an intermediate imine (Schiff base), which is then reduced in situ by formic acid or a formate salt to yield **N-Methylhexylamine**.

Experimental Protocol (Hypothetical Reconstruction):

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of hexanal and a 1.5 to 2 molar equivalent excess of methylamine (as an aqueous or alcoholic solution).
- **Addition of Reducing Agent:** Slowly add 2 to 3 molar equivalents of formic acid to the mixture. The addition should be done cautiously as the reaction can be exothermic.
- **Reaction Conditions:** Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.
- **Workup:** After cooling, make the reaction mixture alkaline by the addition of a strong base (e.g., sodium hydroxide solution) to liberate the free amine.
- **Isolation and Purification:** Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by distillation. The crude **N-Methylhexylamine** can then be purified by fractional distillation under atmospheric pressure.

Logical Workflow for Leuckart-Wallach Synthesis:



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Caption: Leuckart-Wallach synthesis of **N-Methylhexylamine**.

N-Alkylation of Hexylamine (Hofmann Alkylation)

Another classical approach for the synthesis of secondary amines is the direct alkylation of a primary amine with an alkyl halide, a method pioneered by August Wilhelm von Hofmann.

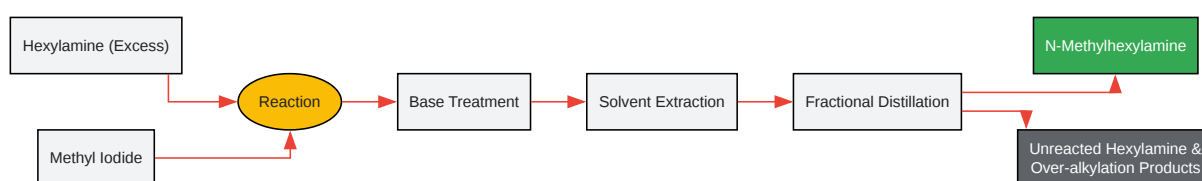
Reaction: This reaction involves the nucleophilic attack of hexylamine on a methylating agent, such as methyl iodide or dimethyl sulfate. A significant drawback of this method is the potential for over-alkylation to form the tertiary amine (N,N-dimethylhexylamine) and even a quaternary ammonium salt. To favor mono-alkylation, a large excess of the primary amine is typically used.

Experimental Protocol (Hypothetical Reconstruction):

- **Reaction Setup:** In a sealed reaction vessel or a flask equipped with a reflux condenser, dissolve a large excess (5-10 molar equivalents) of hexylamine in a suitable solvent like ethanol.
- **Addition of Alkylating Agent:** Slowly add one molar equivalent of methyl iodide to the hexylamine solution. The reaction is often exothermic and may require cooling.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.

- **Workup:** After the reaction, the mixture will contain the desired **N-Methylhexylamine**, unreacted hexylamine, and the hydroiodide salt of the amines. The mixture is treated with a strong base to neutralize the acid and liberate the free amines.
- **Isolation and Purification:** The free amines are extracted into an organic solvent. The solvent is then removed, and the resulting mixture of amines is separated by fractional distillation.

Logical Workflow for Hofmann Alkylation:



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References

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